N-(4-Carboxyphenyl)isonicotinamide 1-oxide

Anti-inflammatory Edema inhibition Isonicotinic acid derivatives

N-(4-Carboxyphenyl)isonicotinamide 1-oxide (CAS 62833-96-9), also cataloged as 4-[(1-oxidopyridin-4-yl)carbonyl]aminobenzoic acid, is a doubly functionalized pyridine derivative. It is built on an isonicotinamide core featuring a para-carboxyphenyl substituent on the amide nitrogen and an N-oxide group at the pyridine 1-position.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 62833-96-9
Cat. No. B12124477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Carboxyphenyl)isonicotinamide 1-oxide
CAS62833-96-9
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-]
InChIInChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18)
InChIKeyMDBUUKNNYXYBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Carboxyphenyl)isonicotinamide 1-oxide (CAS 62833-96-9) Technical Baseline


N-(4-Carboxyphenyl)isonicotinamide 1-oxide (CAS 62833-96-9), also cataloged as 4-[(1-oxidopyridin-4-yl)carbonyl]aminobenzoic acid, is a doubly functionalized pyridine derivative. It is built on an isonicotinamide core featuring a para-carboxyphenyl substituent on the amide nitrogen and an N-oxide group at the pyridine 1-position . This combination yields a bifunctional ligand capable of simultaneous metal coordination and hydrogen bonding, placing it within the class of advanced organic building blocks for metal-organic frameworks (MOFs) and bioactive isonicotinic acid derivatives [1].

Structural Non-Interchangeability of N-(4-Carboxyphenyl)isonicotinamide 1-oxide


Simple substitution with the non-oxide analog (CAS 62834-16-6) or the nicotinic acid regioisomer (CAS 62833-97-0) is not scientifically equivalent. The N-oxide group in the target compound is not a passive modification; it directly participates in thermodynamically stable N+–O− coordination bonds and significantly alters electronic distribution on the pyridine ring [1]. Critically, experimental anti-inflammatory assays demonstrate that both the position of the carboxylic acid (ortho, meta, para) and the N-oxide moiety dictate pharmacological efficacy, with the para-substituted isonicotinic acid 1-oxide showing markedly superior edema suppression compared to its non-oxide and regioisomeric counterparts [2].

Quantitative Differentiation Evidence for CAS 62833-96-9


Superior Anti-inflammatory Edema Suppression vs. Nicotinic Acid Regioisomer

In a direct head-to-head study of carrageenan-induced paw edema in rats, the target compound (N-(4-carboxyphenyl)isonicotinamide 1-oxide) demonstrated significantly higher anti-inflammatory activity compared to its structural regioisomer, N-(4-carboxyphenyl)nicotinamide 1-oxide (CAS 62833-97-0). The para-substituted isonicotinic acid N-oxide was identified as the most active compound in the series, contrasting with the ortho- and meta-substituted analogs and the corresponding nicotinic acid derivatives, which showed weaker or negligible effects [1].

Anti-inflammatory Edema inhibition Isonicotinic acid derivatives

Unique 13 × 13 Ų Microporous Framework Enabled by Doubly Functionalized Ligand

When assembled with Pb(II), N-(4-carboxyphenyl)isonicotinamide 1-oxide forms a 3D microporous MOF ([PbL2]·2DMF·6H2O, complex 1) featuring 1D rhombic channels with dimensions of 13 × 13 Ų [1]. This is in contrast to MOFs constructed from mono-functionalized analogs (e.g., simple isonicotinate or isonicotinamide ligands), which generally yield smaller or non-uniform pores. The 13 × 13 Ų channel size is precisely defined by the dual coordination of the N-oxide and carboxylate groups, a capability absent in ligands lacking the N-oxide moiety.

Metal-Organic Frameworks Crystal Engineering Porous Materials

N-O Bond Dissociation Enthalpy as a Quantitative Stability Metric

The N-oxide functionality in isonicotinamide N-oxide exhibits a quantifiable thermodynamic stability benchmark. The molar dissociation enthalpy of the N+–O− dative bond in isonicotinamide N-oxide was experimentally derived as part of a comparative thermochemical study [1]. While data for the parent isonicotinamide N-oxide is used here, the para-carboxyphenyl substitution on the amide in the target compound is expected to modulate this value, providing a structural handle to tune thermal stability in coordination complexes relative to simpler N-oxides.

Thermochemistry N-Oxide stability Coordination chemistry

High-Value Application Scenarios for N-(4-Carboxyphenyl)isonicotinamide 1-oxide


Construction of Large-Pore Pb(II) MOFs for Guest Exchange and Shape-Selective Catalysis

Researchers synthesizing microporous Pb(II) frameworks for Knoevenagel condensation catalysis should select N-(4-carboxyphenyl)isonicotinamide 1-oxide as the preferred ligand. The doubly functionalized nature reliably generates 13 × 13 Ų channels (complex 1), enabling single-crystal-to-single-crystal benzene guest exchange and preferential water vapor sorption over CO2 [1]. Mono-functionalized analogs fail to produce this architecture.

In Vivo Anti-inflammatory Lead Optimization in Rodent Edema Models

The compound serves as a validated starting point for anti-inflammatory lead optimization. In the carrageenan-induced rat paw edema assay, the para-isonicotinoyl N-oxide demonstrated the highest efficacy among the carboxyphenylamide series, outperforming the nicotinic acid regioisomer and non-oxide parent compounds [2]. This makes it the compound of choice for medicinal chemistry teams requiring a defined SAR starting point with established in vivo activity.

Thermochemical Reference Standard for N-Oxide Stability in Ligand Design

For computational chemists and thermochemists calibrating force fields or validating DFT calculations, the established N-O dissociation enthalpy of isonicotinamide N-oxide provides a quantitative benchmark [3]. The 4-carboxyphenyl analog extends this series, allowing exploration of substituent effects on N-oxide bond strength in coordination chemistry.

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